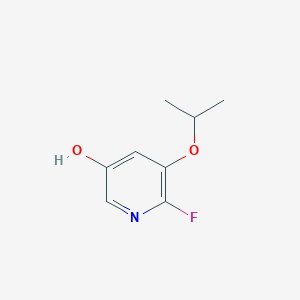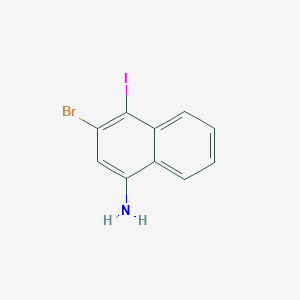
3-Bromo-4-iodo-1-naphthylamine
Vue d'ensemble
Description
“3-Bromo-4-iodo-1-naphthylamine” is a derivative of 1-Naphthylamine . 1-Naphthylamine is an aromatic amine derived from naphthalene. It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air .
Applications De Recherche Scientifique
Photostimulated Reactions and Synthesis Techniques
Photostimulated Reactions of Haloarenes with 2-Naphtylamide Ions : A study by Pierini, Baumgartner, and Rossi (1987) in "Tetrahedron Letters" examined the photostimulated reactions of aryl iodides, like 3-Bromo-4-iodo-1-naphthylamine, with 2-naphthylamide ions in liquid ammonia. This reaction mainly produces 1-aryl-2-naphthylamines, suggesting a potential route for synthesizing such compounds (Pierini, Baumgartner, & Rossi, 1987).
Cu(I)-Catalyzed Synthesis of 1-Naphthylamines : Research published in the "Journal of the American Chemical Society" by Su et al. (2019) described an efficient method for synthesizing functionalized 1-naphthylamines, including those derived from 3-Bromo-4-iodo-1-naphthylamine. This process involves Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides, and has applications in chemistry, biology, and materials science due to the unique photophysical properties of the products (Su et al., 2019).
Catalysis and Organic Reactions
Catalysis in Ketone Reduction : Facchetti et al. (2016) in "Organometallics" explored the use of 1-naphthylamine derivatives in the preparation of ruthenium catalysts for ketone reduction. This demonstrates the application of such compounds in developing effective catalysts for organic transformations (Facchetti et al., 2016).
Photoredox and Cu/Ag Catalyzed C4-H Sulfonylation : A study by Bai et al. (2017) in "The Journal of Organic Chemistry" investigated the C4-H sulfonylation of 1-naphthylamine derivatives, showing the potential of these compounds in organic synthesis under mild conditions (Bai et al., 2017).
Analytical and Environmental Applications
Determination Using Oscillating Chemical Reaction : Gao et al. (2007) in "Journal of Hazardous Materials" described a method for determining 1-naphthylamine using the Belousov-Zhabotinskii oscillating chemical system. This indicates its potential use in analytical chemistry for substance detection and quantification (Gao et al., 2007).
Treatment of Wastewater Containing Naphthylamine : A research paper by Chen et al. (2012) in "Journal of Hazardous Materials" demonstrated the use of electrochemical oxidation with MnO2 and Sb-doped SnO2 catalysts for treating wastewater containing naphthylamine. This highlights the environmental applications of 3-Bromo-4-iodo-1-naphthylamine in wastewater treatment (Chen et al., 2012).
Propriétés
IUPAC Name |
3-bromo-4-iodonaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVLYGARVCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodo-1-naphthylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






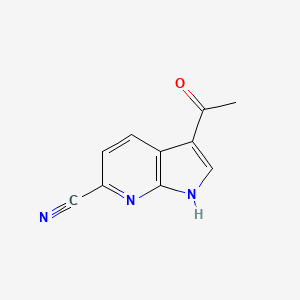
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
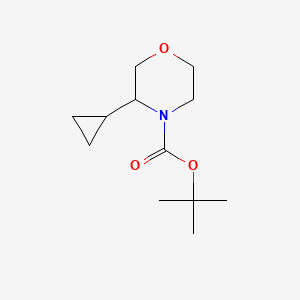
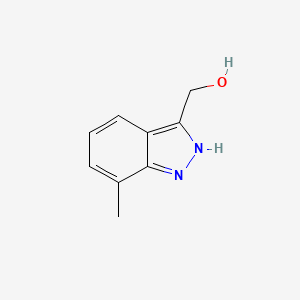
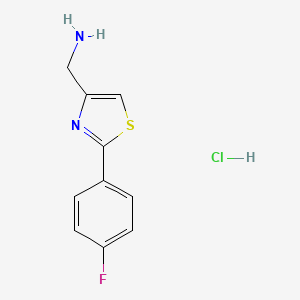
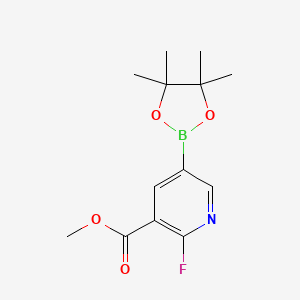
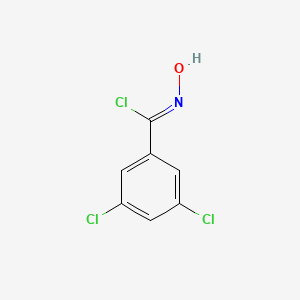
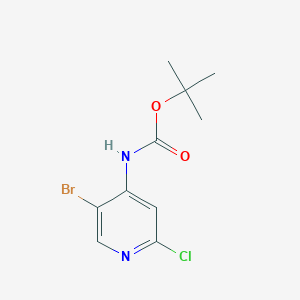
![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)
